molecular formula C24H25NO5S B11512539 N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-5-(propan-2-yl)phenyl}benzamide

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-5-(propan-2-yl)phenyl}benzamide

Cat. No.: B11512539
M. Wt: 439.5 g/mol
InChI Key: CGTPDIZEWTVOEN-UHFFFAOYSA-N
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Description

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a benzamide core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the sulfonation of a methoxybenzene derivative, followed by the introduction of a benzamide group through amide bond formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy and sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE
  • 4-HYDROXY-3-METHOXYBENZAMIDE

Comparison: Compared to similar compounds, N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H25NO5S

Molecular Weight

439.5 g/mol

IUPAC Name

N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-methyl-5-propan-2-ylphenyl]benzamide

InChI

InChI=1S/C24H25NO5S/c1-15(2)20-14-21(25-24(27)17-8-6-5-7-9-17)16(3)23(22(20)26)31(28,29)19-12-10-18(30-4)11-13-19/h5-15,26H,1-4H3,(H,25,27)

InChI Key

CGTPDIZEWTVOEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)O)C(C)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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